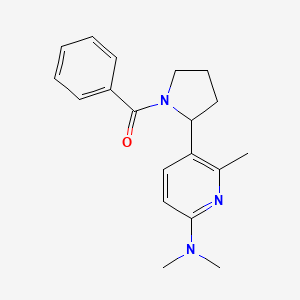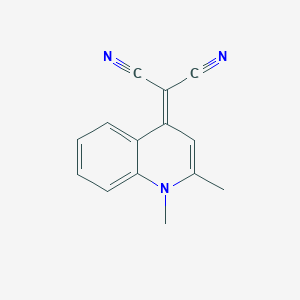
2-(1,2-Dimethylquinolin-4-ylidene)propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,2-dimethylquinolin-4(1H)-ylidene)malononitrile is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-dimethylquinolin-4(1H)-ylidene)malononitrile typically involves the reaction of 1,2-dimethylquinoline with malononitrile under specific conditions. One common method includes the use of a base such as sodium ethoxide in ethanol, which facilitates the formation of the desired product through a condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
2-(1,2-dimethylquinolin-4(1H)-ylidene)malononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reaction and conditions used .
科学的研究の応用
2-(1,2-dimethylquinolin-4(1H)-ylidene)malononitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Quinoline derivatives are explored for their therapeutic properties, including anti-inflammatory and antimalarial activities.
作用機序
The mechanism of action of 2-(1,2-dimethylquinolin-4(1H)-ylidene)malononitrile and its derivatives involves interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
類似化合物との比較
Similar Compounds
Quinoline: A parent compound with a simpler structure.
2,3-dihydroquinolin-4(1H)-ones: Compounds with similar biological activities but different structural features.
Quinazolinone derivatives: Known for their diverse pharmacological properties.
Uniqueness
2-(1,2-dimethylquinolin-4(1H)-ylidene)malononitrile stands out due to its specific substitution pattern, which imparts unique electronic and steric properties
特性
CAS番号 |
297139-12-9 |
|---|---|
分子式 |
C14H11N3 |
分子量 |
221.26 g/mol |
IUPAC名 |
2-(1,2-dimethylquinolin-4-ylidene)propanedinitrile |
InChI |
InChI=1S/C14H11N3/c1-10-7-13(11(8-15)9-16)12-5-3-4-6-14(12)17(10)2/h3-7H,1-2H3 |
InChIキー |
WBWKMDFHHUOQLV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C#N)C#N)C2=CC=CC=C2N1C |
溶解性 |
2.7 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


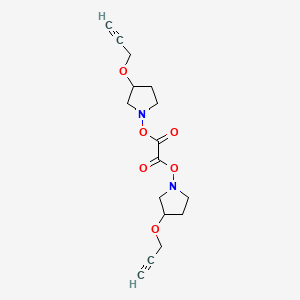
![[(1-Chloro-2,2,2-trifluoroethyl)thio]acetyl chloride](/img/structure/B11824568.png)
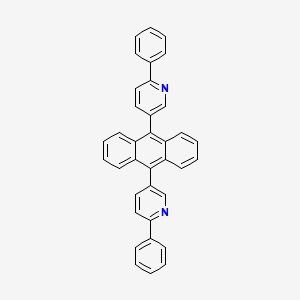
![3-[3-(trifluoromethyl)phenyl]but-2-enoic acid](/img/structure/B11824574.png)
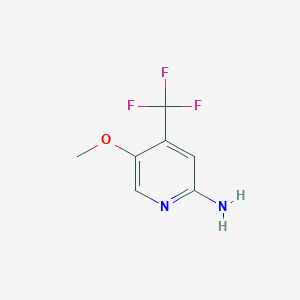
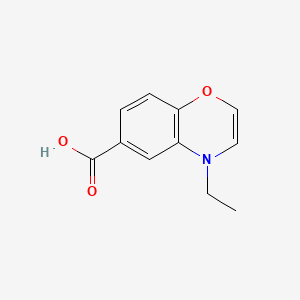
![2-(2,3,4,5,6-pentafluorophenyl)-3H,5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-1-ium tetrafluoroborate](/img/structure/B11824590.png)
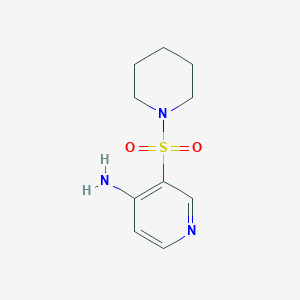
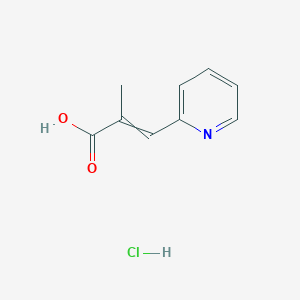
![[Difluoro(phenylsulfonyl)methyl]trimethyl-silane](/img/structure/B11824605.png)



